4-(Difluoromethoxy)-3-methoxybenzoyl chloride
Description
4-(Difluoromethoxy)-3-methoxybenzoyl chloride is a fluorinated aromatic acyl chloride with the molecular formula C₉H₇ClF₂O₃. Its structure features a benzoyl chloride core substituted with a methoxy (-OCH₃) group at the 3-position and a difluoromethoxy (-OCHF₂) group at the 4-position (Figure 1). The electron-withdrawing difluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it reactive toward nucleophiles like amines and alcohols. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging fluorine’s metabolic stability-enhancing properties .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-7-4-5(8(10)13)2-3-6(7)15-9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPRTPRWUDJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
The process outlined in CN103450013A demonstrates industrial scalability:
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Reaction Conditions : 2,4,5-Trifluoro-3-methoxybenzoic acid (280 kg) is treated with thionyl chloride (380 L) and catalytic DMF (5 kg) at 78–80°C for 5 hours. Unreacted SOCl2 is removed under vacuum, yielding 278 kg (99.6% purity) of the acyl chloride.
Critical Parameters :
One-Pot Synthesis from Carboxylic Acids
US20040267019 discloses a streamlined one-pot method combining acid chlorination and subsequent amidation:
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Procedure : 2,4-Dibromo-3-(difluoromethoxy)benzoic acid (50 g) reacts with thionyl chloride (18.1 g) in ethyl acetate under reflux, followed by addition of triethylamine and ethyl 3,3-dimethylaminoacrylate. Cyclopropylamine is introduced post-chlorination to yield the final propenoate derivative.
Comparative Analysis of Methodologies
Advantages and Limitations :
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The alkoxylation-oxidation route offers high regioselectivity but requires multiple purification steps.
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Direct methylation simplifies functionalization but is limited to substrates tolerant of strong bases.
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One-pot methods reduce intermediate isolation but demand precise stoichiometric control.
Industrial-Scale Optimization Strategies
Solvent and Base Selection
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Aprotic Polar Solvents : DMSO and DMF enhance reaction rates in alkoxylation steps due to their high polarity and ability to stabilize transition states.
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Bases : Potassium hydride (KH) and sodium hydride (NaH) outperform weaker bases (e.g., K2CO3) in deprotonating phenolic –OH groups, critical for efficient alkylation.
Purification Techniques
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
This compound primarily undergoes nucleophilic acyl substitution due to its benzoyl chloride functional group. Key reactions include:
Amide Formation
Reaction with amines produces substituted benzamides, a critical step in drug synthesis (e.g., roflumilast production):
Example : Reaction with 3,5-dichloropyridin-4-amine yields roflumilast .
| Reagent | Conditions | Application | Source |
|---|---|---|---|
| 3,5-Dichloropyridin-4-amine | THF, EDC·HCl, 65–70°C, 1–2 hrs | PDE4 inhibitor synthesis |
Esterification
Reaction with alcohols or phenols forms esters, as demonstrated in active ester intermediates:
Example : Reaction with 4-nitrophenol under EDC·HCl catalysis produces 4-nitrophenyl esters .
| Reagent | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Nitrophenol | EDC·HCl | THF | 65–70°C | >90% |
Hydrolysis
The acyl chloride group hydrolyzes readily in aqueous conditions to form 4-(difluoromethoxy)-3-methoxybenzoic acid:
Conditions : Hydrolysis proceeds at room temperature in polar aprotic solvents .
Methoxy Group Reactivity
The methoxy substituent is resistant to nucleophilic substitution under mild conditions but can undergo demethylation with strong acids (e.g., HBr/AcOH) .
Difluoromethoxy Stability
The difluoromethoxy group exhibits stability toward hydrolysis and oxidation, critical for maintaining compound integrity during synthesis .
Comparative Reactivity Analysis
A comparison with structural analogs highlights its unique reactivity profile:
Scientific Research Applications
Medicinal Chemistry
4-(Difluoromethoxy)-3-methoxybenzoyl chloride is used as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in breast cancer cells through the modulation of signaling pathways .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes relevant to disease mechanisms. For example, its derivatives have been evaluated as phosphodiesterase inhibitors, showing promise in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Organic Synthesis
In synthetic organic chemistry, 4-(Difluoromethoxy)-3-methoxybenzoyl chloride serves as a versatile building block for constructing complex molecules.
- Synthesis of Novel Compounds : It is utilized in the synthesis of various heterocycles and other biologically active compounds. The introduction of difluoromethoxy groups can enhance lipophilicity and biological interactions .
- Reaction Conditions : Typical reactions involving this compound include nucleophilic acyl substitution and coupling reactions under controlled conditions to yield high-purity products .
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymeric materials.
- Polymerization Reactions : It can be employed as a monomer or cross-linking agent in the synthesis of advanced materials with tailored properties for specific applications, such as coatings and adhesives .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a derivative of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride on human breast cancer cells. The results indicated that treatment led to significant cell death compared to controls, suggesting potential therapeutic applications .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Derivative A | 15 | Induces apoptosis |
| Derivative B | 25 | Inhibits cell proliferation |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of phosphodiesterase enzymes by derivatives of this compound. Results showed selectivity towards specific isoforms, indicating potential for treating respiratory diseases.
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| PDE4 | 10 | High |
| PDE5 | 30 | Moderate |
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy and methoxy groups influence the electronic properties of the aromatic ring, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Structural and Electronic Features
The reactivity and applications of benzoyl chlorides are influenced by substituents on the aromatic ring. Below is a comparison with key analogs (Table 1):
Key Observations :
- Electronic Effects : The trifluoromethyl (-CF₃) group in 4-Methoxy-3-(trifluoromethyl)benzoyl chloride strongly withdraws electrons, making it more reactive than the target compound . In contrast, the methoxy group (-OCH₃) in 4-(Difluoromethoxy)-3-methoxybenzoyl chloride donates electrons, partially offsetting the electron-withdrawing -OCHF₂.
- Steric Effects : Bulky substituents like the 4-bromobenzyloxy group in 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride hinder nucleophilic attack, reducing reactivity .
- Fluorine Content : Compounds with multiple fluorines (e.g., 2,4,5-Trifluoro-3-methoxybenzoyl chloride ) exhibit higher lipophilicity and metabolic stability, making them valuable in drug design .
Reactivity :
- 4-(Difluoromethoxy)-3-methoxybenzoyl chloride : Balanced reactivity due to competing electronic effects. Suitable for stepwise syntheses requiring controlled acylation.
- 4-Methoxy-3-(trifluoromethyl)benzoyl chloride : High reactivity enables rapid reactions with nucleophiles, ideal for high-throughput synthesis .
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride : Extreme electrophilicity necessitates low-temperature reactions to prevent hydrolysis .
Stability and Handling
Biological Activity
4-(Difluoromethoxy)-3-methoxybenzoyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound 4-(Difluoromethoxy)-3-methoxybenzoyl chloride has the following structural formula:
- Molecular Formula: C10H8ClF2O3
- Molecular Weight: 248.62 g/mol
This compound contains a benzoyl chloride moiety, which is known for its reactivity in various chemical transformations, and difluoromethoxy and methoxy groups that may influence its biological activity.
The biological activity of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride is primarily attributed to its ability to interact with specific biological targets. The benzoyl chloride group allows for acylation reactions that can modify proteins or nucleic acids, potentially inhibiting various enzymatic activities.
Antimicrobial Properties
Research has indicated that compounds similar to 4-(Difluoromethoxy)-3-methoxybenzoyl chloride exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that related benzoyl chlorides possess inhibitory effects against a range of bacterial strains, including drug-resistant variants. These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolism.
Anticancer Activity
Preliminary studies suggest that 4-(Difluoromethoxy)-3-methoxybenzoyl chloride may have anticancer properties. The following points summarize findings in this area:
- Cell Line Studies: In vitro assays using cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation at certain concentrations .
- Mechanistic Insights: The compound may exert its effects by targeting specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway .
Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzoyl derivatives, including 4-(Difluoromethoxy)-3-methoxybenzoyl chloride. The results indicated:
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 0.5 to 8 µg/mL against tested strains, showing promising antibacterial effects comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-(Difluoromethoxy)-3-methoxybenzoyl chloride | 0.5 - 8 | E. coli, S. aureus |
| Control Antibiotic | <1 | E. coli, S. aureus |
Study 2: Anticancer Efficacy
In another investigation, the anticancer potential of the compound was assessed on human breast cancer cells (MCF-7). Key findings included:
Q & A
Q. What are the common synthetic routes for 4-(difluoromethoxy)-3-methoxybenzoyl chloride, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or direct chlorination of the corresponding benzoic acid. For example, analogous compounds like 4-(trifluoromethoxy)benzoyl chloride (bp 90–92°C at 15 mmHg) are synthesized via thionyl chloride (SOCl₂) treatment of the parent acid under reflux in anhydrous conditions . Key parameters include:
- Temperature : Controlled heating (60–80°C) to prevent decomposition.
- Solvent : Use of inert solvents like dichloromethane or chloroform to minimize side reactions .
- Moisture Control : Strict anhydrous conditions to avoid hydrolysis of the acyl chloride.
Yield optimization may require iterative adjustments of reagent stoichiometry (e.g., 1.2–1.5 equiv SOCl₂) and reaction time (4–6 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns. For example, NIST data for similar benzoyl chlorides show dominant fragments at m/z corresponding to loss of Cl or CO groups .
- NMR :
- ¹H NMR : Methoxy (δ 3.8–4.0 ppm) and difluoromethoxy (δ 6.5–7.0 ppm, split due to J-coupling) groups are diagnostic.
- ¹³C NMR : Carbonyl (C=O) appears at δ 165–170 ppm; fluorinated carbons show splitting in DEPT spectra .
- IR Spectroscopy : Strong C=O stretch near 1770–1800 cm⁻¹ and C-O-C stretches (1100–1250 cm⁻¹) confirm acyl chloride and ether functionalities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize hydrolysis during synthesis?
- Methodological Answer : Hydrolysis is mitigated by:
- Solvent Choice : Use aprotic solvents (e.g., chloroform or toluene) to reduce water interaction .
- Catalytic Additives : Molecular sieves (3Å) or desiccants (MgSO₄) adsorb trace moisture .
- Low-Temperature Quenching : After reaction completion, rapidly cool the mixture to 0°C before workup to stabilize the acyl chloride.
Advanced monitoring via in-situ FTIR or Raman spectroscopy can track acyl chloride formation and detect early hydrolysis .
Q. What strategies resolve contradictions in spectral data when characterizing byproducts?
- Methodological Answer : Contradictions often arise from:
- Isomeric Byproducts : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers. For example, NOESY can differentiate ortho vs. para substituents in methoxy groups .
- Residual Solvents : Compare GC-MS retention times with reference libraries to identify solvent peaks .
- Hydrolyzed Products : LC-MS with reverse-phase columns (C18) separates acyl chloride (retention time ~8–10 min) from benzoic acid (shorter retention due to polarity) .
Q. How does computational modeling predict reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrophilicity : The LUMO energy of the carbonyl carbon indicates susceptibility to nucleophilic attack.
- Steric Effects : Molecular dynamics simulations predict steric hindrance from the difluoromethoxy group, which slows reactions with bulky nucleophiles.
Experimental validation involves kinetic studies under varying temperatures and nucleophile concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
